2-(1H-pyrrol-3-yl)morpholine
Description
2-(1H-Pyrrol-3-yl)morpholine is a heterocyclic compound combining a pyrrole ring and a morpholine moiety. Pyrrole, a five-membered aromatic ring with one nitrogen atom, contributes to π-electron delocalization, while morpholine (a six-membered ring containing one oxygen and one nitrogen atom) offers conformational flexibility and hydrogen-bonding capabilities. This structural duality makes the compound valuable in medicinal chemistry, particularly as a building block for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-2,5,8-10H,3-4,6H2 |
InChI Key |
VZUDRJBNFJAJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CNC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)morpholine can be achieved through various methods. One common approach involves the reaction of pyrrole with morpholine under specific conditions. For instance, the condensation of pyrrole with morpholine in the presence of a suitable catalyst can yield the desired compound. Another method involves the use of palladium-catalyzed coupling reactions, which have been shown to be effective in forming the pyrrole-morpholine linkage .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyridine-Substituted Analogues
Compounds such as methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate (12) () feature pyridine substituents instead of a standalone pyrrole-morpholine system. These derivatives exhibit enhanced electron-withdrawing properties due to the cyano and pyridinyl groups, which may improve binding affinity in kinase inhibitors or metal coordination complexes. However, their synthesis yields are relatively low (29–33%), indicating challenges in steric control during cyclization .
Pyrazole Derivatives
2-(1H-Pyrazol-3-yl)morpholine dihydrochloride (CAS: 2225144-47-6, ) replaces pyrrole with pyrazole, introducing an additional nitrogen atom. The dihydrochloride salt form further improves aqueous stability, making it preferable for pharmaceutical formulations .
Thiopyrimidine-Morpholine Hybrids
Compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f) () incorporate a thiopyrimidine group linked to morpholine via an ethyl spacer. The sulfur atom in thiopyrimidine enhances lipophilicity, which could improve blood-brain barrier penetration. These derivatives are synthesized with higher yields (63–74%), suggesting efficient coupling methodologies compared to pyrrole-morpholine systems .
Fused Heterocyclic Systems
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride () features a fused pyrrolo-morpholine ring system, creating a rigid, bicyclic structure. The hydrochloride salt improves crystallinity, aiding in polymorph control—a critical factor in patent strategies (e.g., polymorphic form B in ) .
Key Observations :
- Thiopyrimidine-morpholine hybrids exhibit superior synthetic efficiency, likely due to straightforward alkylation or nucleophilic substitution steps .
- Pyridine-substituted pyrroles suffer from lower yields, possibly due to competing side reactions during cyclization .
Pharmacological and Industrial Relevance
- Patent Emphasis on Polymorphism : The polymorphic form B of 2-[(3R)-3-methylmorpholin-4-yl]naphthyridine () highlights the importance of solid-state stability in drug development, a consideration that may extend to 2-(1H-pyrrol-3-yl)morpholine derivatives .
- Agrochemical Applications : Ethyl-linked morpholine derivatives (e.g., 6c–f) are explored for pesticidal activity due to their sulfur content and lipophilic profiles .
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